3,3'-Dimethoxy-4''-methyltrityl alcohol
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Overview
Description
3,3’-Dimethoxy-4’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O3 and a molecular weight of 334.41 g/mol . It contains 49 bonds, including 27 non-hydrogen bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 tertiary alcohol, and 2 aromatic ethers . This compound is known for its applications in various chemical processes and research fields.
Preparation Methods
The synthesis of 3,3’-Dimethoxy-4’‘-methyltrityl alcohol involves several steps. One common method includes the reaction of 3,3’-dimethoxybenzophenone with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,3’-Dimethoxy-4’'-methyltrityl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3,3’-Dimethoxy-4’'-methyltrityl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. The trityl moiety is particularly useful for protecting primary alcohols selectively in the presence of secondary or tertiary alcohols.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Dimethoxy-4’'-methyltrityl alcohol involves its ability to act as a protecting group. The trityl moiety stabilizes the compound by forming a stable cation, which can be easily removed under acidic conditions to regenerate the original alcohol . This property makes it valuable in various synthetic processes where temporary protection of functional groups is required.
Comparison with Similar Compounds
3,3’-Dimethoxy-4’‘-methyltrityl alcohol is compared with other trityl compounds such as triphenylmethanol and trityl chloride. While all these compounds serve as protecting groups, 3,3’-Dimethoxy-4’'-methyltrityl alcohol is unique due to its specific substitution pattern, which provides enhanced stability and selectivity in certain reactions . Similar compounds include:
Triphenylmethanol: Used as a protecting group and in the synthesis of various organic compounds.
Trityl chloride: Commonly used for the protection of alcohols and amines in organic synthesis.
Properties
Molecular Formula |
C22H22O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(3-methoxyphenyl)-(4-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O3/c1-16-10-12-17(13-11-16)22(23,18-6-4-8-20(14-18)24-2)19-7-5-9-21(15-19)25-3/h4-15,23H,1-3H3 |
InChI Key |
LBGIPODNTZVYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
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